Rotundanonic acid

Description

Properties

IUPAC Name |

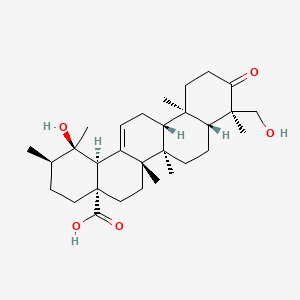

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-1-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICFMPCEXYENLE-IZQMNYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rotundic acid natural sources and isolation

An In-depth Technical Guide to Rotundic Acid: Natural Sources and Isolation

Introduction

Rotundic acid is a naturally occurring pentacyclic triterpenoid compound that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the primary natural sources of rotundic acid and details the methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Rotundic Acid

Rotundic acid is predominantly found in various species of the Aquifoliaceae family, particularly within the Ilex genus. It has also been isolated from plants in the Rubiaceae, Oleaceae, and Sapotaceae families. The barks and leaves of these plants are the primary tissues from which this compound is extracted.[1][4]

Table 1: Principal Natural Sources of Rotundic Acid

| Family | Genus | Species | Common Name(s) | Plant Part(s) |

| Aquifoliaceae | Ilex | Ilex rotunda | Kurogane Holly | Barks, Leaves |

| Aquifoliaceae | Ilex | Ilex purpurea | Purple Holly | Not specified |

| Aquifoliaceae | Ilex | Ilex integra | Nepal Holly | Not specified |

| Rubiaceae | Mussaenda | Mussaenda pubescens | Not specified | Not specified |

| Rubiaceae | Guettarda | Guettarda platypoda | Not specified | Not specified |

| Oleaceae | Olea | Olea europaea | Olive | Not specified |

| Sapotaceae | Planchonella | Planchonella duclitan | Not specified | Not specified |

This table is a compilation from multiple sources.[4][5][6]

The crude extracts of Ilex rotunda, a notable source, are recognized in the Chinese Pharmacopeia and are reported to contain other bioactive compounds such as diterpenoids, lignans, phenolic acids, and steroids in addition to triterpenoids like rotundic acid.[1]

Isolation and Purification of Rotundic Acid

The isolation of rotundic acid from its natural sources typically involves a multi-step process of extraction, hydrolysis, and purification. The following protocol is a synthesized methodology based on established procedures.[4]

General Experimental Workflow

The overall process for isolating rotundic acid from plant material can be visualized as a sequential workflow, beginning with material preparation and concluding with the acquisition of the pure compound.

Caption: Workflow for Rotundic Acid Isolation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the isolation and purification of rotundic acid from the barks of Ilex rotunda.

Materials and Reagents:

-

Dried barks of Ilex rotunda

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Reflux apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Plant Material:

-

Shade-dry the barks of Ilex rotunda.

-

Grind the dried barks into a powder.[4]

-

-

Extraction of Total Saponins:

-

Extract 1.0 kg of the powdered bark with 8.0 L of 80% ethanol by refluxing for 3 hours. Repeat this extraction process twice.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure (in vacuo) to yield the total saponins fraction (approximately 100 g).[4]

-

-

Alkaline Hydrolysis:

-

Take the 100.0 g of air-dried and powdered total saponins and reflux with 5.0 L of 4% NaOH in 30% ethanol at 100 °C for 4 hours.

-

After reflux, allow the mixture to cool to room temperature.[4]

-

-

Purification:

-

Extract the cooled mixture with 1.0 L of ethyl acetate three times.

-

Combine the organic layers and concentrate them under reduced pressure to yield a residue (approximately 47.1 g).

-

Purify the residue by recrystallization using a methanol-water solvent system to yield pure rotundic acid (approximately 32.3 g).[4]

-

Yield and Purity

The efficiency of the isolation process can be quantified by the yield and purity of the final product.

Table 2: Quantitative Data on Rotundic Acid Isolation

| Parameter | Value | Source Material | Reference |

| Starting Material | 1.0 kg | Barks of Ilex rotunda | [4] |

| Total Saponins Yield | 100 g | Barks of Ilex rotunda | [4] |

| Final Pure RA Yield | 32.3 g | Barks of Ilex rotunda | [4] |

| Purity (HPLC assay) | ≥98% | Barks of Ilex rotunda | [4] |

An extraction yield of up to 100 mg/g has also been reported, highlighting the potential for industrial-scale production.[4]

Biological Activity and Signaling Pathways

Rotundic acid exhibits a range of biological activities, including anti-inflammatory, cardioprotective, and anticancer properties.[1][7][8] In the context of cancer, particularly hepatocellular carcinoma, rotundic acid has been shown to induce DNA damage, cell cycle arrest, and apoptosis.[7][8] These effects are mediated through the modulation of key cellular signaling pathways.

Modulation of AKT/mTOR and MAPK Pathways

Research has demonstrated that rotundic acid exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR and MAPK signaling pathways.[7][8] These pathways are crucial for cell survival, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[7] Rotundic acid treatment leads to a reduction in the phosphorylation of key proteins like AKT and mTOR, thereby suppressing these pro-survival signals.[7]

Caption: Rotundic Acid's effect on signaling pathways.

Conclusion

Rotundic acid is a promising natural product with significant therapeutic potential. Its reliable sourcing from various plant species, particularly Ilex rotunda, and well-defined isolation protocols make it an accessible compound for further research and development. The methodologies outlined in this guide provide a solid foundation for researchers to extract and purify rotundic acid for preclinical and clinical investigations. Understanding its mechanism of action, including the modulation of critical signaling pathways like AKT/mTOR and MAPK, is key to unlocking its full potential in drug discovery.

References

- 1. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Rotundic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundic acid (RA), a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in biomedical research. Primarily isolated from plants of the Ilex genus, RA has demonstrated a spectrum of pharmacological activities, including notable anti-cancer, anti-inflammatory, and metabolic regulatory effects. Its mechanism of action is multifaceted, prominently involving the modulation of critical cellular signaling pathways such as the AKT/mTOR and MAPK cascades. This technical guide provides an in-depth overview of the physical and chemical properties of Rotundic acid, detailed experimental protocols for its study, and a visual representation of its molecular interactions, serving as a vital resource for professionals in drug discovery and development.

Physical and Chemical Properties

Rotundic acid is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |

| Synonyms | 3β,19α,23-Trihydroxyurs-12-en-28-oic acid, Rutundic acid | [1][2] |

| Molecular Formula | C₃₀H₄₈O₅ | [1][2] |

| Molecular Weight | 488.7 g/mol | [1][2] |

| CAS Number | 20137-37-5 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 272-274 °C | [1] |

| Boiling Point | 622.8 ± 55.0 °C (Predicted) | |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and methanol. Insoluble in water. | |

| Predicted pKa | 4.47 ± 0.70 |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of Rotundic acid is characterized by absorptions corresponding to its key functional groups. Based on the spectrum of a similar compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, the following bands are expected[3]:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Hydroxyl) | ~3450 | Strong | Broad band due to hydrogen bonding. |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong | Very broad band, characteristic of a carboxylic acid dimer.[4][5] |

| C-H Stretch (sp³) | ~2960 - 2850 | Strong | Typical for alkyl groups in the triterpenoid skeleton. |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong | Sharp, intense peak characteristic of a carboxyl group.[4][5] |

| C=C Stretch (Alkene) | ~1640 | Medium | Corresponds to the double bond at C12-C13 in the ursane skeleton. |

| C-O Stretch | ~1040 | Medium | From the hydroxyl and carboxylic acid groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Rotundic acid would exhibit signals consistent with its complex pentacyclic structure. The table below summarizes the predicted chemical shifts for the key structural features based on data from analogous ursane-type triterpenoids.[6][7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of Rotundic Acid

| Feature | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | Notes |

| Olefinic Proton (H-12) | ~5.2 - 5.5 (t) | ~124 - 131 | The triplet signal for H-12 is characteristic of the urs-12-ene skeleton. C-12 and C-13 (quaternary) are key markers for this triterpenoid class.[6][8] |

| Carboxylic Acid Carbon (C-28) | - | ~180 - 185 | The deshielded signal is typical for a carboxylic acid carbon.[2][6] |

| Hydroxylated Carbons (C-3, C-19, C-23) | ~3.1 - 4.4 (m) | ~69 - 84 | Signals for protons attached to carbons bearing hydroxyl groups (H-3, H-19, H-23) would appear in this downfield region.[6] |

| Methyl Groups (CH₃) | ~0.8 - 1.4 (s, d) | ~13 - 28 | Multiple singlet and doublet signals corresponding to the various methyl groups on the triterpenoid backbone.[6] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI) negative mode, Rotundic acid typically yields a prominent precursor ion corresponding to the deprotonated molecule.

Table 3: Mass Spectrometry Data for Rotundic Acid

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Reference(s) |

| ESI Negative | 487.3 | 469.3, 437.3 | [9] |

Biological Activity and Signaling Pathways

Rotundic acid's therapeutic potential, particularly in oncology, is attributed to its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][8] These effects are mediated through the modulation of the AKT/mTOR and MAPK signaling pathways.[8]

AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Rotundic acid has been shown to inhibit this pathway, leading to downstream anti-proliferative effects.[8] The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, which in turn activates AKT. Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, relieving its suppression of mTORC1 and thereby promoting protein synthesis and cell growth.[12] Rotundic acid's intervention disrupts this cascade.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and apoptosis.[13] Studies indicate that Rotundic acid can induce phosphorylation of key MAPK members like p38 and ERK1/2 (p44/42), which in turn can trigger apoptosis through mitochondrial dysfunction and caspase activation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of Rotundic acid.

Isolation of Rotundic Acid

Rotundic acid is typically isolated from the dried barks or twigs of Ilex rotunda. The following is a generalized workflow for its extraction and purification.[1][4][14]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of Rotundic acid on cancer cell lines.[3][15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Rotundic acid in culture medium. Replace the existing medium with the Rotundic acid-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Analysis of Apoptosis (Western Blot)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Rotundic acid.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax). A secondary antibody conjugated to an enzyme allows for detection.

Methodology:

-

Cell Lysis: Treat cells with Rotundic acid for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-AKT, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of Rotundic acid to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of Rotundic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at 540-570 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Conclusion

Rotundic acid is a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate the AKT/mTOR and MAPK signaling pathways provides a clear mechanistic basis for its observed biological activities. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and harness the pharmacological properties of Rotundic acid for future drug development initiatives.

References

- 1. chembk.com [chembk.com]

- 2. epic.awi.de [epic.awi.de]

- 3. mdpi.org [mdpi.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. preprints.org [preprints.org]

- 11. 3β-Hydroxyurs-12,19-dien-28-oic acid(6812-98-2) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of Rotundic Acid: An In-depth Technical Guide

Abstract

Rotundic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology. Initially isolated from Ilex rotunda, this molecule has demonstrated a range of biological activities, including potent anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of Rotundic acid. It details the experimental protocols for its isolation and analysis, presents quantitative data on its biological efficacy, and elucidates its mechanisms of action through key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of Rotundic acid's therapeutic potential.

Discovery and History

Rotundic acid (RA), a member of the ursane-type pentacyclic triterpenoid family, was first isolated and identified in 1968 by Oyama, Aoyama, Yamada, Mitsuhashi, and Sugiyama from the seeds of Ilex rotunda.[1] This plant, commonly known as "Jiu Bi Ying" in Traditional Chinese Medicine, has a long history of use for treating various ailments, including colds, fever, and cardiovascular diseases.[2] While Ilex rotunda is the primary source, Rotundic acid has also been identified in other species of the Aquifoliaceae family, such as Ilex purpurea and Ilex integra, as well as in plants from the Rubiaceae, Oleaceae, and Sapotaceae families.[3]

The initial structural elucidation of Rotundic acid was accomplished through a combination of spectroscopic techniques, which remain the cornerstone for the characterization of natural products. These methods include Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to map the carbon-hydrogen framework.[3]

Table 1: Physicochemical Properties of Rotundic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [4] |

| Molecular Weight | 488.7 g/mol | [4] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [4] |

| CAS Number | 20137-37-5 | [4] |

Biological Activities and Therapeutic Potential

Rotundic acid has been reported to possess a multitude of pharmacological activities, with its anti-cancer properties being the most extensively studied.[2][5] It has demonstrated significant cytotoxicity against a variety of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, malignant melanoma, and small cell lung cancer.[3][5] Beyond its anti-neoplastic effects, Rotundic acid also exhibits anti-inflammatory and cardioprotective capabilities.[2][5]

The primary mechanism underlying the anti-cancer effects of Rotundic acid is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[2][5]

Mechanism of Action: Key Signaling Pathways

Rotundic acid exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Rotundic acid has been shown to inhibit the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells.[2][5] It achieves this by reducing the phosphorylation of key proteins such as AKT and mTOR, leading to a downstream cascade of events that culminates in decreased cell proliferation and survival.[2][5]

References

The Multifaceted Therapeutic Potential of Rotundic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid found in plants of the Ilex genus, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Possessing a range of biological activities, RA has demonstrated notable potential in preclinical studies for the treatment of various diseases, particularly cancer and diabetes. This technical guide provides an in-depth overview of the current scientific knowledge on the biological activities of Rotundic acid, with a focus on its anticancer, anti-diabetic, anti-inflammatory, hepatoprotective, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in their exploration of this promising natural compound.

Anticancer Activity

Rotundic acid has exhibited potent anticancer effects across a variety of cancer cell lines, with hepatocellular carcinoma (HCC) being a primary focus of research.[1][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1][5]

Cytotoxicity and Antiproliferative Effects

Rotundic acid has demonstrated significant dose- and time-dependent inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | 34.04 ± 0.58 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 62.12 ± 1.16 | [1] |

| HeLa | Cervical Cancer | > 50 | [6] |

| A375 | Malignant Melanoma | > 50 | [6] |

| NCI-H446 | Small Cell Lung Cancer | > 50 | [6] |

| SPC-A1 | Lung Adenocarcinoma | > 50 | [6] |

| Cas3-MCF-7 | Breast Cancer (caspase-3 transfected) | ~12.5 | [7] |

Induction of Apoptosis

A key mechanism of Rotundic acid's anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that RA can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of key regulatory proteins such as the Bcl-2 family and caspases. Specifically, RA has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][6] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase-3.[3][7]

Cell Cycle Arrest

Rotundic acid has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. In HepG2 hepatocellular carcinoma cells, RA treatment leads to an accumulation of cells in the S-phase of the cell cycle.[1]

Inhibition of Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Rotundic acid has demonstrated the ability to inhibit the migration and invasion of cancer cells. In wound healing assays, RA has been shown to impede the closure of a "scratch" in a monolayer of cancer cells, indicating a reduction in cell motility.[1]

Signaling Pathways

The anticancer effects of Rotundic acid are mediated through the modulation of several critical signaling pathways.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Rotundic acid has been shown to inhibit this pathway by reducing the phosphorylation of key components like AKT and mTOR in a concentration-dependent manner.[1]

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Rotundic acid has been found to induce apoptosis in breast cancer cells through the activation of the p53 pathway.[8] This activation can lead to the upregulation of pro-apoptotic proteins and cell cycle arrest.

References

- 1. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Analysis of Transcriptomic and Proteomics Data Reveals the Induction Effects of Rotenoid Biosynthesis of Mirabilis himalaica Caused by UV-B Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and cytotoxicity of cell death mechanism of rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis in human hepatocarcinoma SMMC-7721 cells in vitro by flavonoids from Astragalus complanatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotundic Acid Protects against Metabolic Disturbance and Improves Gut Microbiota in Type 2 Diabetes Rats - PMC [pmc.ncbi.nlm.nih.gov]

Rotundic Acid: A Triterpenoid Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rotundic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a significant metabolite with a broad spectrum of pharmacological activities.[1][2] Predominantly isolated from plants of the Ilex genus, this compound has garnered considerable attention for its anti-cancer, anti-inflammatory, and cardioprotective properties.[3][4] This technical guide provides a comprehensive overview of rotundic acid, detailing its chemical characteristics, natural sources, metabolic fate, and multifaceted biological roles. A key focus is placed on its mechanism of action, particularly its modulation of critical signaling pathways implicated in oncogenesis. This document also summarizes quantitative data on its bioactivity and provides insights into experimental methodologies for its study, aiming to facilitate further research and development of rotundic acid as a potential therapeutic agent.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of bioactive compounds for drug discovery. Rotundic acid (RA), an ursane-type pentacyclic triterpene acid, is a prominent member of this class.[5][6] It is a major bioactive constituent of Ilex rotunda Thunb., a plant used in traditional Chinese medicine.[5] Preclinical studies have demonstrated its efficacy against various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[1][2][3] Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate key cellular signaling pathways.[1][3][7] This guide aims to provide a detailed technical resource for scientists and researchers engaged in the exploration and development of rotundic acid and its derivatives.

Chemical and Physical Properties

Rotundic acid is chemically known as (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[8] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20137-37-5 | [9] |

| Molecular Formula | C₃₀H₄₈O₅ | [8] |

| Molecular Weight | 488.7 g/mol | [8] |

| XLogP3 | 5.3 | [8] |

| Solubility | DMSO: 100 mg/mL (204.62 mM) | [9] |

Natural Sources and Isolation

Rotundic acid is primarily isolated from the barks of Ilex rotunda Thunb. (Aquifoliaceae), a plant commonly known as "Jiu Bi Ying" in China.[3][5] It is also found in other Ilex species, as well as in plants from other families such as Mussaenda macrophylla and Enkianthus campanulatus.[8][10]

Experimental Protocol: Extraction and Isolation of Rotundic Acid

A common method for the extraction and isolation of rotundic acid from the barks of Ilex rotunda is as follows:

-

Extraction: The dried and ground barks are refluxed with 80% ethanol. The resulting ethanol extract is then evaporated under vacuum to yield a total saponin fraction.[11]

-

Hydrolysis: The saponin fraction is refluxed with 4% sodium hydroxide in 30% ethanol to hydrolyze the saponins and release the aglycone, rotundic acid.[11]

-

Purification: The reaction mixture is cooled and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by recrystallization from methanol-water to yield pure rotundic acid.[11]

Rotundic Acid as a Metabolite

Rotundic acid undergoes significant metabolism in the body, which influences its bioavailability and therapeutic efficacy.

Pharmacokinetics

Studies in rats have shown that orally administered rotundic acid is rapidly absorbed, reaching peak plasma concentration in approximately 15 minutes, and is also rapidly eliminated with a half-life of about 2 hours.[5][12] However, its oral bioavailability is generally low, ranging from 16.1% to 19.4% in rats, which is a common characteristic of pentacyclic triterpene acids.[6][10] This poor bioavailability is attributed to factors such as low aqueous solubility, efflux transport, and first-pass metabolism.[6]

Table 1: Pharmacokinetic Parameters of Rotundic Acid in Rats (Oral Administration, 10 mg/kg)

| Parameter | Value (mean ± SD) | Reference |

| Cmax (ng/mL) | 108 ± 10.5 | [5][6] |

| Tmax (h) | 0.292 | [5][6] |

| AUC₀₋₂₄ (ng·h/mL) | 432 ± 64.2 | [5] |

| AUC₀₋∞ (ng·h/mL) | 432 ± 64.2 | [5][13] |

| CL/F (L/h/kg) | 23.6 ± 3.50 | [5][13] |

| t₁/₂ (h) | ~2 | [12] |

Metabolism

The metabolism of rotundic acid is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the main isoform involved.[5][13] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which further contributes to its low bioavailability.[5][13] Co-administration with verapamil, an inhibitor of both CYP3A4 and P-gp, has been shown to significantly increase the systemic exposure of rotundic acid in rats.[5][6]

Identified metabolic pathways for rotundic acid include hydroxylation and glucuronidation.[14] In rats, 26 metabolites of rotundic acid have been identified in plasma, feces, urine, and liver tissue.[12] The major metabolic reactions include demethylation, desaturation, hydroxylation, reduction, sulfation, and glucuronidation.[12]

Biological Activities and Mechanisms of Action

Rotundic acid exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Rotundic acid has demonstrated significant cytotoxic activity against a variety of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Rotundic Acid (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 7.33 | [11] |

| SMMC-7721 | Hepatocellular Carcinoma | - | [3] |

| A375 | Malignant Melanoma | 16.58 | [11] |

| NCI-H446 | Small Cell Lung Cancer | 11.40 | [11] |

| HeLa | Cervical Cancer | - | [15] |

| MCF-7 | Breast Cancer | - | [4][16] |

| HT-29 | Colon Cancer | - | [4][16] |

The anti-cancer effects of rotundic acid are mediated through multiple mechanisms:

-

Induction of Apoptosis: Rotundic acid induces apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP.[3] It also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[15][17]

-

Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][7]

-

Inhibition of Angiogenesis: Rotundic acid has been shown to inhibit tube formation and suppress the secretion of vascular endothelial growth factor (VEGF), indicating its anti-angiogenic potential.[3]

-

Inhibition of Migration and Invasion: It can inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis.[3]

Signaling Pathways

The biological effects of rotundic acid are largely attributed to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a critical pro-survival pathway that is frequently overactive in many cancers.[18] Rotundic acid has been shown to inhibit the phosphorylation of both AKT and mTOR in a concentration-dependent manner in hepatocellular carcinoma cells.[3][18] This inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation, survival, and angiogenesis.[3][18]

Rotundic acid inhibits the AKT/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various cancers.[18] Rotundic acid has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[7][18]

Rotundic acid has also been reported to induce apoptosis in breast cancer cells through the p53 signaling pathway.[19] It can also enhance the radiological toxicity on MCF-7 cells via the ATM/p53 pathway.[20]

Anti-inflammatory and Other Activities

In addition to its anti-cancer properties, rotundic acid has been reported to possess anti-inflammatory and cardioprotective abilities.[3][9] It has also been shown to have anti-diabetic effects in mice, where it can lower plasma glucose levels and improve hemostatic imbalance.[16] Furthermore, it has demonstrated lipid-lowering effects, reducing triglyceride and cholesterol levels in both plasma and liver.[16][21]

Experimental Methodologies

In Vitro Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of rotundic acid on cancer cell lines. Cells are treated with varying concentrations of rotundic acid for different time periods, and cell viability is measured by the conversion of MTT to formazan.[3]

-

Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, providing an indication of the long-term proliferative potential of cells after treatment with rotundic acid.[3]

-

Wound Healing and Transwell Invasion Assays: These assays are used to assess the effect of rotundic acid on cell migration and invasion, respectively.[3]

-

Western Blot Analysis: This technique is employed to determine the expression levels of key proteins involved in signaling pathways (e.g., p-AKT, p-mTOR, caspases) following treatment with rotundic acid.[3]

In Vivo Studies

-

Xenograft Mouse Model: To evaluate the in vivo anti-tumor efficacy of rotundic acid, human cancer cells are implanted into immunodeficient mice. The mice are then treated with rotundic acid, and tumor growth is monitored over time.[3][7]

-

Pharmacokinetic Studies: These studies involve administering rotundic acid to animals (e.g., rats) via different routes (oral, intravenous) and collecting blood samples at various time points to determine its pharmacokinetic parameters.[5][6]

General experimental workflow for evaluating Rotundic Acid.

Conclusion and Future Directions

Rotundic acid is a promising natural metabolite with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like AKT/mTOR and MAPK, makes it an attractive candidate for further drug development.[7][18] However, its poor oral bioavailability presents a significant challenge that needs to be addressed.[5][6] Future research should focus on developing novel formulations or synthetic derivatives of rotundic acid to improve its pharmacokinetic profile.[15][22] Further in-depth studies are also required to fully elucidate its metabolic pathways and to comprehensively evaluate its safety and toxicity profile before it can be considered for clinical applications. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.

References

- 1. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotundic Acid | C30H48O5 | CID 12315075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chm.bris.ac.uk [chm.bris.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rotundic Acid Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid (RA) is a naturally occurring pentacyclic triterpenoid of the ursane type, primarily isolated from plants of the Aquifoliaceae family, such as Ilex rotunda.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, most notably its potent antitumor properties.[1][2] Rotundic acid and its derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer, such as the AKT/mTOR and MAPK pathways.[2][3]

The structural backbone of rotundic acid presents multiple active sites amenable to chemical modification, particularly at the C-3, C-23, and C-28 positions.[4] Derivatization at these sites, especially the C-28 carboxylic acid, has been a successful strategy to enhance the cytotoxic and pharmacokinetic properties of the parent compound.[1][5] This document provides detailed protocols for the isolation of rotundic acid, its chemical derivatization, and a summary of the biological activities of the resulting compounds.

Section 1: Synthesis and Isolation of Rotundic Acid

While the total synthesis of complex natural products like rotundic acid is a significant undertaking, the biosynthesis in plants provides a readily available source. The ursane skeleton is biosynthesized from the cyclization of 2,3-oxidosqualene by α-amyrin synthase.[1] For laboratory and research purposes, rotundic acid is typically obtained through extraction and isolation from natural sources.

Biosynthesis of the Ursane Skeleton

The biosynthesis of ursane-type triterpenoids, including rotundic acid, begins with the cyclization of 2,3-oxidosqualene. This process is catalyzed by the enzyme α-amyrin synthase, which facilitates the formation of the characteristic five-ring ursane structure.[1] Subsequent enzymatic oxidations and modifications lead to the various functionalized ursane triterpenoids found in nature.

Protocol for Isolation of Rotundic Acid from Ilex rotunda[5]

This protocol describes a method for the extraction and purification of rotundic acid from the bark of Ilex rotunda.

Materials:

-

Dried and ground bark of Ilex rotunda

-

80% Ethanol (EtOH)

-

4% Sodium Hydroxide (NaOH) in 30% EtOH

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Extraction: The ground bark of Ilex rotunda (1.0 kg) is refluxed with 80% EtOH (8 L) for 3 hours. This process is repeated twice. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the total saponins.[5]

-

Hydrolysis: The obtained total saponins (100.0 g) are refluxed with 4% NaOH in 30% EtOH (5.0 L) at 100 °C for 4 hours.[5]

-

Purification: After cooling to room temperature, the mixture is extracted three times with EtOAc (1.0 L each). The combined organic layers are concentrated under reduced pressure to yield a residue.[5]

-

Crystallization: The residue is recrystallized from a methanol-water mixture to yield pure rotundic acid.[5] The purity can be assessed by HPLC.

Section 2: Derivatization of Rotundic Acid

The C-28 carboxylic acid of rotundic acid is a common site for derivatization to improve its biological activity and drug-like properties.[1][5] This section provides a general protocol for the synthesis of amino acid derivatives of rotundic acid.

General Protocol for the Synthesis of N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acid Derivatives[5]

This two-step protocol involves the protection of the hydroxyl groups, activation of the carboxylic acid, coupling with an amino acid ester, and subsequent deprotection.

Step 1: Synthesis of N-[3β,23-diacetoxy-19α-hydroxy urs-12-en-28-oyl]-amino acid methyl esters [5]

-

Acetylation: Rotundic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at 80 °C for 16 hours to protect the C-3 and C-23 hydroxyl groups as acetates.

-

Acyl Chloride Formation: The resulting diacetate is dissolved in dichloromethane (CH₂Cl₂) and treated with oxalyl chloride at room temperature for 20 hours to form the acyl chloride.

-

Coupling: The acyl chloride intermediate is then reacted with the desired amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride, L-serine methyl ester hydrochloride) in CH₂Cl₂ to yield the N-[3β,23-diacetoxy-19α-hydroxyurs-12-en-28-oyl]-amino acid methyl ester.

Step 2: Hydrolysis to N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acids [5]

-

The diacetate-protected amino acid ester derivative is hydrolyzed using a solution of NaOH in methanol to remove the acetate protecting groups and hydrolyze the methyl ester, yielding the final N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acid derivative.

Experimental Workflow for Rotundic Acid Derivatization

Caption: General workflow for the synthesis of amino acid derivatives of rotundic acid.

Section 3: Biological Activities of Rotundic Acid and Its Derivatives

Rotundic acid and its derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][4][5] Derivatization, particularly with amino acids, has been shown to enhance this activity.[1]

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activities (IC₅₀ values) of rotundic acid and some of its derivatives against various human cancer cell lines.

| Compound | A375 (Melanoma) IC₅₀ (µM)[1] | HepG2 (Hepatoma) IC₅₀ (µM)[1] | NCI-H446 (Lung Cancer) IC₅₀ (µM)[1] | HeLa (Cervical Cancer) IC₅₀ (µM)[6] | SGC-7901 (Gastric Cancer) IC₅₀ (µM)[6] |

| Rotundic Acid | 25.32 | 30.14 | 28.76 | >40 | >40 |

| Compound 5a * | 8.54 | 9.31 | 7.65 | - | - |

| Compound 6b | 12.43 | 29.87 | 27.54 | - | - |

| Compound 4f | - | - | - | 8.54 | 11.32 |

| 5a : N-[3β,23-diacetoxy-19α-hydroxyurs-12-en-28-oyl]-L-serine methyl ester[1] | |||||

| 6b : N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-L-tryptophan[1] | |||||

| 4f : A novel derivative modified at the 28-COOH position[6] |

Signaling Pathways Modulated by Rotundic Acid and Derivatives

Rotundic acid and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

3.2.1. Apoptosis Pathway

Rotundic acid and its derivatives have been shown to induce apoptosis in cancer cells.[4] One of the key mechanisms is through the intrinsic apoptosis pathway, which involves the regulation of the Bcl-2 family of proteins. The derivatives can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to apoptotic cell death.[4] In some cancer cell lines, rotundic acid-induced apoptosis is also mediated through the p53 pathway.[7][8]

Caption: Intrinsic apoptosis pathway induced by rotundic acid derivatives.

3.2.2. AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival and is often hyperactivated in cancer.[9] Rotundic acid has been found to inhibit this pathway.[2] By suppressing the phosphorylation of AKT and its downstream target mTOR, rotundic acid can halt the cell cycle and inhibit cell proliferation.[2]

Caption: Inhibition of the AKT/mTOR signaling pathway by rotundic acid.

Conclusion

Rotundic acid, a naturally occurring triterpenoid, and its synthetic derivatives represent a promising class of compounds for the development of novel anticancer agents. The protocols outlined in this document provide a framework for the isolation of rotundic acid and the synthesis of its derivatives. The accompanying data on their biological activities and mechanisms of action highlight the potential of these compounds as leads for future drug discovery and development efforts. Further research is warranted to explore the full therapeutic potential of rotundic acid and its analogues.

References

- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Analysis of Rotundic Acid by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Rotundic acid, a pentacyclic triterpene acid with diverse bioactivities, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a valuable resource for researchers in drug discovery, pharmacokinetics, and quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This section details a sensitive and specific LC-MS/MS method for the quantification of Rotundic acid in biological matrices, such as rat plasma and tissue. This method is particularly suited for pharmacokinetic studies where low detection limits are required.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 2–500 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |

| Intra-day Precision (RSD) | < 15% | [3] |

| Inter-day Precision (RSD) | < 15% | [3] |

| Accuracy | Within ±15% of nominal concentrations | [3] |

| Recovery | Not explicitly stated, but the method was fully validated according to FDA guidelines. | [1][2] |

Experimental Protocol: LC-MS/MS Analysis

a) Sample Preparation (Protein Precipitation) [1][2]

-

To 50 µL of plasma or tissue homogenate, add 50 µL of methanol.

-

Add 100 µL of the internal standard (IS) working solution (e.g., etofesalamide at 1 ng/mL).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and centrifuge again under the same conditions.

-

Inject 2 µL of the final supernatant into the LC-MS/MS system.

b) Chromatographic Conditions [1]

-

Instrument: Agilent LC-MS/MS system or equivalent

-

Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 mm × 50 mm, 5 µm)

-

Column Temperature: 40 °C

-

Mobile Phase A: Methanol:Acetonitrile (1:1, v/v)

-

Mobile Phase B: 5 mM Ammonium formate in water:Methanol (9:1, v/v)

-

Flow Rate: 0.5 mL/min

-

Gradient Program:

-

0–3.00 min: 40%–10% B

-

3.00–5.00 min: 10% B

-

5.00–5.10 min: 10%–40% B

-

5.10–6.50 min: 40% B

-

-

Injection Volume: 2 µL

c) Mass Spectrometry Conditions [1]

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Rotundic Acid: m/z 487.30 → 437.30

-

Internal Standard (etofesalamide): m/z 256.10 → 227.10

-

-

Nebulizing Gas Flow: 3 L/min

-

Heating Gas Flow: 10 L/min

-

Drying Gas Flow: 10 L/min

-

Desolvation Line Temperature: 250 °C

-

Interface Temperature: 300 °C

-

Heat Block Temperature: 400 °C

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for Rotundic acid analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

Quantitative Data Summary (General for Pentacyclic Triterpene Acids)

| Parameter | Typical Value Range | Reference |

| Linearity Range | 0.8–120 µg/mL | [1] |

| Limit of Detection (LOD) | 0.1 - 10 mg/L | [5] |

| Limit of Quantification (LOQ) | 0.5 - 20 mg/L | [5] |

| Precision (RSD) | < 3% | [1] |

| Recovery | 96–104% | [1] |

Experimental Protocol: HPLC-UV Analysis

a) Sample Preparation (Solid-Liquid Extraction for Plant Material)

-

Accurately weigh about 0.25 g of dried and powdered plant material.

-

Add 50 mL of a methanol and chloroform mixture (1:9 v/v).[1]

-

Perform extraction by refluxing at 60 °C for 1 hour.[1]

-

Cool the extract and adjust the final volume to 50 mL with the extraction solvent.

-

Take a 1.0 mL aliquot and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 1.0 mL of methanol.

-

Filter the solution through a 0.45-µm syringe filter prior to HPLC injection.[1]

b) Chromatographic Conditions

-

Instrument: Standard HPLC system with UV detector

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Column Temperature: Ambient or controlled at 25-30 °C

-

Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% formic or acetic acid.

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: 205-210 nm[2]

-

Injection Volume: 20 µL

Experimental Workflow: HPLC-UV

Caption: HPLC-UV workflow for Rotundic acid analysis.

Signaling Pathways and Logical Relationships

While the provided request does not detail specific signaling pathways for Rotundic acid to be visualized, the following diagram illustrates a generic logical relationship in a drug development context where Rotundic acid might be investigated.

Caption: Generic signaling pathway for a bioactive compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. iitg.ac.in [iitg.ac.in]

- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. diposit.ub.edu [diposit.ub.edu]

In Vitro Assays to Assess Rotundic Acid Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anticancer properties, rotundic acid has demonstrated the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[1] Furthermore, emerging evidence suggests that rotundic acid and its derivatives possess anti-inflammatory and cardioprotective capabilities.[2] This document provides detailed application notes and standardized protocols for a range of in vitro assays to facilitate the investigation of rotundic acid's bioactivity, with a focus on its anticancer and anti-inflammatory effects. The provided methodologies are intended to assist researchers in the consistent and reproducible assessment of this promising natural compound.

Anticancer Bioactivity

Rotundic acid exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the halting of the cell cycle.[2] These effects are often mediated by the modulation of key cellular signaling pathways, such as the AKT/mTOR and MAPK pathways.[2][3][4]

Data Presentation: Cytotoxicity of Rotundic Acid

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of rotundic acid and its derivatives in various human cancer cell lines, providing a comparative overview of its cytotoxic efficacy.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rotundic Acid Derivative 4 | HeLa | Cervical Cancer | 5.49 | |

| Rotundic Acid Derivative 4 | A375 | Melanoma | 3.61 | |

| Rotundic Acid Derivative 4 | HepG2 | Liver Cancer | 2.83 | |

| Rotundic Acid Derivative 4 | SPC-A1 | Lung Cancer | 4.40 | |

| Rotundic Acid Derivative 4 | NCI-H446 | Small Cell Lung Cancer | 6.67 | |

| Rotundic Acid Derivative 4f | HepG2 | Liver Cancer | 4.16 | |

| Rotundic Acid Derivative 4f | HeLa | Cervical Cancer | 8.54 | |

| Rotundic Acid Derivative 4f | SGC-7901 | Gastric Cancer | 11.32 |

Anti-inflammatory Bioactivity

In addition to its anticancer properties, rotundic acid has been reported to possess anti-inflammatory effects.[2] In vitro assays to assess this activity typically involve the measurement of pro-inflammatory cytokine production in immune cells, such as macrophages, following stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro assays to assess the bioactivity of rotundic acid.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with Rotundic Acid:

-

Prepare a stock solution of Rotundic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Rotundic acid in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rotundic acid. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Rotundic acid) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of Rotundic acid.

-

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[10] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

-

Cell Preparation and Treatment:

-

Seed cells in a 6-well plate and treat with Rotundic acid at the desired concentrations for the specified time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

-

Cell Washing:

-

Wash the cells twice with cold PBS.[12]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC conjugate to the cell suspension.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 5 µL of Propidium Iodide (PI) staining solution.[11]

-

-

Sample Analysis:

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Preparation and Treatment:

-

Seed cells and treat with Rotundic acid as described for the apoptosis assay.

-

Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 0.5 mL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Sample Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution by PI staining.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It is particularly useful for investigating the effect of Rotundic acid on the expression and phosphorylation status of proteins involved in signaling pathways like AKT/mTOR and MAPK.

Protocol:

-

Protein Extraction:

-

Treat cells with Rotundic acid, then wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Signaling Pathway Modulated by Rotundic Acid

Caption: Rotundic acid's impact on key signaling pathways.

Cytokine Production Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is a highly sensitive and specific method for measuring the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment:

-

Seed appropriate immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate.

-

Pre-treat the cells with various concentrations of Rotundic acid for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add the collected cell culture supernatants and a series of known standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB) to develop a colored product.

-

Stop the reaction with a stop solution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the known standards and determine the concentration of the cytokine in the samples.

-

Experimental Workflow for ELISA

Caption: Workflow for measuring cytokine production by ELISA.

References

- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. researchhub.com [researchhub.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Rotundic Acid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid, on various cancer cell lines. The protocols detailed below are based on established methodologies and published research findings, offering a framework for investigating RA's anti-cancer properties. Rotundic acid has been shown to inhibit cell viability and proliferation in a time- and dose-dependent manner in hepatocellular carcinoma (HCC) cells, such as HepG2 and SMMC-7721.[1] It has also demonstrated efficacy against other cancer cell lines, including HeLa, A375, SPC-A1, and NCI-H446.[2][3] The primary mechanism of RA-induced cell death is apoptosis, which is mediated through various signaling pathways, including the p53, AKT/mTOR, and MAPK pathways.[1][4]

Data Presentation: In Vitro Cytotoxicity of Rotundic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rotundic acid across different human cancer cell lines, as determined by the MTT assay. These values indicate the concentration of RA required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | <10 | [2] |

| A375 | Malignant Melanoma | 16.58 | [5] |

| HepG2 | Hepatocellular Carcinoma | 7.33 | [5] |

| SPC-A1 | Lung Adenocarcinoma | <10 | [2] |

| NCI-H446 | Small Cell Lung Cancer | 11.40 | [5] |

| Cas3-MCF-7 | Breast Cancer (caspase-3 transfected) | 2.0 - 12.5 (dose-dependent) | [4][6] |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the cytotoxicity of Rotundic acid.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Rotundic acid (e.g., 0, 2.0, 5.0, 12.5 µM) and a vehicle control (e.g., DMSO).[4][6] Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used for the early detection of apoptosis.[10] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.[10]

Protocol:

-

Cell Treatment: Seed cells and treat with Rotundic acid as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[11]

-

Cell Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[11]

-